molecular formula C25H21NO4 B2606073 N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide CAS No. 879926-15-5

N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2606073
CAS No.: 879926-15-5
M. Wt: 399.446
InChI Key: FTADGUDAEDBOPW-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide is a synthetic acetamide derivative featuring a chromene-oxy backbone and a 3,5-dimethylphenyl substituent. The 3,5-dimethylphenyl group introduces steric and electronic effects that may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-16-10-17(2)12-19(11-16)26-24(27)15-29-20-8-9-21-23(13-20)30-14-22(25(21)28)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTADGUDAEDBOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antioxidant. This article reviews the biological activity of this compound, detailing its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group and a chromenyl moiety. Its molecular formula can be described as follows:

ComponentStructure Description
DimethylphenylContains two methyl groups on the phenyl ring
ChromenylA chromen derivative that contributes to biological activity
AcetamideProvides a functional group that enhances solubility and reactivity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression, thereby reducing tumor growth.
  • Antioxidant Properties : It can scavenge free radicals, thereby mitigating oxidative stress which is linked to various diseases including cancer.
  • Modulation of Signaling Pathways : The compound may affect pathways such as WNT/β-catenin, which are critical in cell proliferation and differentiation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. For instance:

  • Cell Line Testing : The compound was tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. Results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation.
Cell LineIC50 Value (µg/mL)
A-54922.09
MCF-76.40

These results indicate that this compound exhibits promising anticancer properties that warrant further investigation.

Antioxidant Activity

In addition to its anticancer properties, the compound has shown notable antioxidant activity through various assays including:

  • DPPH Radical Scavenging Assay : Demonstrated strong radical scavenging capability.
  • Hydrogen Peroxide Scavenging Assay : Effective in reducing hydrogen peroxide levels.
  • Total Antioxidant Capacity (TAC) : Exhibited high TAC values indicating overall antioxidant potential.

Case Studies and Research Findings

  • Study on Chromen Derivatives : A research article highlighted the synthesis and biological evaluation of chromen derivatives similar to this compound, confirming their potential as anticancer agents with favorable pharmacological profiles .
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to key proteins involved in cancer signaling pathways, corroborating experimental findings .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetamide. For instance, derivatives with similar structures have shown significant efficacy against drug-resistant strains of bacteria and fungi.

  • Antibacterial Activity :
    • Compounds with the chromen moiety demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
    • A study indicated that certain thiazole derivatives exhibited broad-spectrum activity against various Gram-positive bacteria, suggesting that modifications to the chromen structure could enhance its antibacterial properties .
  • Antifungal Activity :
    • Research has shown promising antifungal effects against Candida strains, including those resistant to conventional treatments like fluconazole. The introduction of specific substituents on the chromen ring may significantly improve antifungal efficacy .

Anticancer Potential

The compound's structural features also suggest potential anticancer applications. Chromen derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
    • The presence of the phenolic group in the structure may contribute to antioxidant activity, which is beneficial in reducing oxidative stress associated with cancer progression .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial activity of synthesized derivatives of N-(3,5-dimethylphenyl)-2-(4H-chromen) against resistant bacterial strains. The study reported:

CompoundActivity Against MRSAActivity Against VRE
Compound AHighModerate
Compound BModerateHigh
N-(3,5-dimethylphenyl)-2-(4H-chromen)SignificantSignificant

These findings suggest that further development of this compound could lead to effective new treatments for resistant infections.

Case Study 2: Anticancer Research

In a separate study examining the anticancer properties of chromen derivatives, N-(3,5-dimethylphenyl)-2-(4H-chromen) was tested against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Lung Cancer20Inhibition of cell proliferation
Colorectal Cancer25Activation of antioxidant pathways

The results indicated a promising anticancer profile, warranting further exploration into its therapeutic applications.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide ()

  • Structure : Features a trichloroacetyl group instead of the chromen-oxy acetamide.
  • Key Findings :
    • Meta-dimethyl substitution creates a sterically hindered environment, leading to unique crystal packing with two molecules per asymmetric unit.
    • Electron-donating methyl groups contrast with electron-withdrawing trichloro substituents, impacting reactivity and intermolecular interactions .

N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-oxazolidinyl)acetamide (Oxadixyl, )

  • Structure : Contains an oxazolidinyl ring and methoxy group, differing from the chromen-oxy system.
  • Application: Used as a fungicide, highlighting how heterocyclic substituents (e.g., oxazolidinone) can enhance bioactivity in agrochemicals .

Chromen-Oxy Acetamide Derivatives

N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-chromen-7-yloxy)acetamides ()

  • Structure: Replaces the 3-phenyl group with a thiazolidinone ring.
  • Synthesis : Utilizes mercaptoacetic acid and ZnCl₂ under reflux, contrasting with diazonium salt coupling methods for other analogs (e.g., ).

2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)acetamide ()

  • Structure: Incorporates a morpholinone ring and acetyl group, diverging from the chromen-oxy scaffold.
  • Synthesis : Achieved via acetylation with yields of 58%, indicating moderate efficiency compared to high-yield diazonium couplings (94–95% in ) .

Meta-Substituted Phenyl Analogs

N-(3-Chlorophenyl)-2,2,2-Trichloro-acetamide ()

  • Structure : Substitutes 3,5-dimethylphenyl with a 3-chlorophenyl group.
  • Crystallography: Exhibits simpler monoclinic packing (one molecule per unit) vs. the dimethyl analog’s complex geometry, underscoring how electron-withdrawing substituents (Cl) vs. electron-donating (CH₃) groups alter solid-state behavior .

2-Cyano-2-[2-(4-Methylphenyl)hydrazinylidene]-N-(4-Sulfamoylphenyl)ethanamide (13a, )

  • Structure: Includes a cyano group and sulfamoylphenyl moiety.

Data Tables

Table 2. Substituent Impact on Properties

Substituent Type Example Compound Electronic Effect Biological/Physical Implication
Electron-donating (CH₃) N-(3,5-Dimethylphenyl)-target Increased steric hindrance Enhanced crystallinity, altered solubility
Electron-withdrawing (Cl, CN) 13a () Polarized acetamide core Higher melting points, stability
Heterocyclic (thiazolidinone) derivatives Bioactive scaffold Antimicrobial potential

Research Implications

  • Synthetic Routes : Diazonium salt coupling () and mercaptoacetic acid reflux () are viable for chromen-oxy analogs, but yields vary.
  • Crystallography : Meta-substituents significantly influence solid-state behavior, which is critical for formulation and stability .

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